(5Z)-5-[(2,6-dimethylphenyl)hydrazinylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile
(5Z)-5-[(2,6-dimethylphenyl)hydrazinylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0995143
InChI:
InChI=1S/C16H16N4O2/c1-9-6-5-7-10(2)13(9)18-19-14-11(3)12(8-17)15(21)20(4)16(14)22/h5-7,18H,1-4H3/b19-14-
SMILES:
CC1=C(C(=CC=C1)C)NN=C2C(=C(C(=O)N(C2=O)C)C#N)C
Molecular Formula:
C16H16N4O2
Molecular Weight:
296.32 g/mol
(5Z)-5-[(2,6-dimethylphenyl)hydrazinylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile
CAS No.:
Cat. No.: VC0995143
Molecular Formula: C16H16N4O2
Molecular Weight: 296.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N4O2 |
|---|---|
| Molecular Weight | 296.32 g/mol |
| IUPAC Name | (5Z)-5-[(2,6-dimethylphenyl)hydrazinylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C16H16N4O2/c1-9-6-5-7-10(2)13(9)18-19-14-11(3)12(8-17)15(21)20(4)16(14)22/h5-7,18H,1-4H3/b19-14- |
| Standard InChI Key | QDWISPCSBBQWSR-RGEXLXHISA-N |
| Isomeric SMILES | CC1=C(C(=CC=C1)C)N/N=C\2/C(=C(C(=O)N(C2=O)C)C#N)C |
| SMILES | CC1=C(C(=CC=C1)C)NN=C2C(=C(C(=O)N(C2=O)C)C#N)C |
| Canonical SMILES | CC1=C(C(=CC=C1)C)NN=C2C(=C(C(=O)N(C2=O)C)C#N)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator